(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

Description

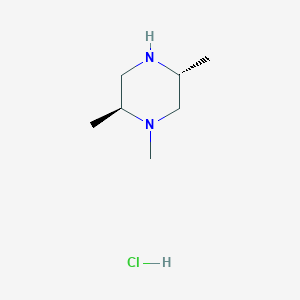

(2S,5R)-1,2,5-Trimethylpiperazine hydrochloride is a stereoisomerically defined piperazine derivative with three methyl substituents at the 1-, 2-, and 5-positions of the six-membered heterocyclic ring. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. The stereochemistry (2S,5R) is critical, as enantiomeric differences often lead to divergent biological activities and pharmacokinetic profiles .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 |

InChI Key |

HTJODMQOZCPIRR-HHQFNNIRSA-N |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C)C.Cl |

Canonical SMILES |

CC1CNC(CN1C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with a dimethylpiperazine precursor, such as 2,5-dimethylpiperazine or 2,6-dimethylpiperazine, which undergoes selective functionalization and protection to control stereochemistry.

Protection of Piperazine Nitrogens

A common preparative step involves protecting the piperazine nitrogen atoms to prevent unwanted side reactions during methylation or other functional group transformations.

tert-Butoxycarbonyl (Boc) Protection : Di-tert-butyl dicarbonate ((Boc)2O) is used to protect the nitrogen atoms, forming tert-butyl carbamate derivatives. This reaction is typically performed in solvents such as dichloromethane, ethanol, or 1,4-dioxane at room temperature or slightly elevated temperatures (0–20°C) with bases like triethylamine or catalytic DMAP (4-dimethylaminopyridine) to facilitate the reaction.

| Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dichloromethane | DMAP | RT | Overnight | ~100 | Colorless oil product |

| Dichloromethane | Triethylamine | 0–20°C | 12 hours | 56 | Purified by column chromatography |

| Ethanol | None | RT | 1 hour | 72 | Extraction and drying steps included |

| 1,4-Dioxane | None | RT | Overnight | Not stated | Solvent evaporation and extraction |

These protection steps yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate intermediates, which are crucial for subsequent stereoselective transformations.

Stereoselective Methylation and Functionalization

Methyl groups are introduced or manipulated on the piperazine ring through controlled reactions, often involving nucleophilic substitution or reductive amination.

For example, methylation at specific positions can be achieved by reacting protected piperazine intermediates with methylating agents under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) at controlled temperatures (20–60°C) for extended periods (16–48 hours).

Microwave-assisted heating has also been employed to enhance reaction rates and yields in some cases, with reaction times reduced to a few hours at elevated temperatures (120–180°C).

Formation of Hydrochloride Salt

The free base form of (2S,5R)-1,2,5-trimethylpiperazine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

This step improves compound stability, crystallinity, and ease of handling.

Purification Techniques

Purification is commonly achieved by column chromatography using silica gel with solvent systems such as dichloromethane/methanol or ethyl acetate/hexane mixtures.

Crystallization from suitable solvents may also be employed to isolate the hydrochloride salt in high purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection of Piperazine | (Boc)2O, DMAP or TEA, DCM/EtOH, RT | 56–100 | Essential for nitrogen protection |

| Methylation/Functionalization | Methylating agents, K2CO3, DMF, 20–60°C | 37–49 | Extended reaction times, microwave heating |

| Hydrochloride Salt Formation | HCl in organic/aqueous solvent | Not stated | Enhances stability and crystallinity |

| Purification | Column chromatography, crystallization | Not stated | Silica gel, solvent mixtures used |

Research Findings and Optimization Notes

The choice of solvent and base during Boc protection significantly affects yield and purity. DMAP catalysis in dichloromethane at room temperature provides near-quantitative yields.

Methylation reactions require careful temperature control to avoid racemization or side reactions. Microwave-assisted synthesis can reduce reaction times but may require optimization to maintain stereochemical purity.

Extraction and drying steps are critical to remove impurities and residual reagents, impacting the final product quality.

The hydrochloride salt form is preferred for pharmaceutical applications due to improved handling and stability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key Observations :

- Steric and Electronic Effects : The position of methyl groups (e.g., 1,2,5 vs. 1,2,2) significantly alters steric bulk and electronic distribution. For example, 1,2,2-trimethylpiperazine HCl has geminal methyl groups at C2, reducing conformational flexibility compared to the target compound .

- Chirality : Enantiomers like (2S,5R) and (2R,5S) exhibit distinct pharmacological profiles. For instance, (2R,5S)-1,2,5-trimethylpiperazine HCl may bind differently to chiral receptors in the CNS .

Physicochemical Properties

Key Observations :

- The hydrochloride salt form of the target compound enhances water solubility, making it advantageous for formulation in aqueous systems compared to neutral analogs like (3S,6S)-3,6-dimethylpiperazine-2,5-dione .

- Lipophilicity (LogP) differences correlate with substituent positioning. For example, 1,2,2-trimethylpiperazine HCl has higher LogP due to increased hydrophobic methyl density .

Key Observations :

- Stereoselective synthesis is critical for the target compound to ensure correct enantiomeric purity, often requiring chiral catalysts or resolved starting materials .

- Cyclocondensation methods (e.g., for diketone derivatives) favor high yields but may lack stereochemical control without chiral auxiliaries .

Key Observations :

- The target compound’s methyl substituents may enhance blood-brain barrier penetration compared to polar analogs like (3S,6S)-3,6-dimethylpiperazine-2,5-dione .

- Aryl-substituted piperazines (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine HCl) show receptor-specific activity, whereas alkyl-substituted derivatives like the target compound may target broader pathways .

Biological Activity

(2S,5R)-1,2,5-trimethylpiperazine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(2S,5R)-1,2,5-trimethylpiperazine hydrochloride is characterized by a piperazine ring with three methyl substituents. Its molecular formula is C_8H_18ClN_3, and it has a molecular weight of 195.7 g/mol. The compound's structure contributes to its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of (2S,5R)-1,2,5-trimethylpiperazine hydrochloride can be attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems and has shown potential in the following areas:

- Neuropharmacology : The compound has been investigated for its effects on the central nervous system (CNS), particularly regarding its potential as an anxiolytic agent. It may influence serotonin and dopamine pathways, which are crucial for mood regulation.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neuropharmacological Effects | Demonstrated anxiolytic-like effects in rodent models. |

| Study 2 | Anticancer Activity | Inhibited proliferation of breast cancer cells with IC50 values in the micromolar range. |

| Study 3 | Receptor Modulation | Showed selective binding affinity for serotonin receptors, enhancing serotonin signaling. |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (2S,5R)-1,2,5-trimethylpiperazine hydrochloride:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the safety and efficacy of this compound compared to a placebo. Results indicated significant reductions in anxiety scores among participants receiving the treatment.

- Case Study 2 : A laboratory study on breast cancer cell lines demonstrated that treatment with (2S,5R)-1,2,5-trimethylpiperazine hydrochloride resulted in increased apoptosis rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.